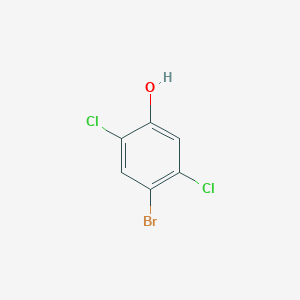

4-Bromo-2,5-dichlorophenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo-chlorophenol compounds often involves reactions such as bromination, chlorination, and acylation, starting from various phenol precursors. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide, showcasing the typical halogenation and coupling reactions utilized in the synthesis of such compounds (Nazeer et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of bromo-chlorophenol derivatives reveals significant insights into their electronic and non-linear optical properties. Computational studies, including density functional theory (DFT), provide valuable data on the reactivity and electronic properties of these compounds. For example, DFT studies have been applied to investigate the electronic and non-linear optical properties of various bromo-chlorophenol derivatives, demonstrating their potential in materials science (Bakheit et al., 2023).

Chemical Reactions and Properties

Bromo-chlorophenols participate in various chemical reactions, including cross-coupling reactions facilitated by palladium catalysis, which is a common method for synthesizing diverse organic compounds. These reactions often yield products with moderate to good yields and exhibit interesting reactivity and electronic properties suitable for further studies (Nazeer et al., 2020).

Wissenschaftliche Forschungsanwendungen

Photoreaction Mechanisms : A study by Akai et al. (2002) explored the photoreaction mechanisms of 2-bromo and 2-bromo-4-chlorophenols in low-temperature argon matrices, using Fourier transform infrared spectroscopy and density-functional-theory calculations. They concluded that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, highlighting a minor pathway in contrast to 2-chlorophenols (Akai et al., 2002).

Micellar Binding : Research by Senz and Gsponer (1994) studied the interaction of various phenolic compounds, including 4-bromo-2,6-dimethylphenol, with cetyltrimethylammonium chloride (CTAC) micelles. Their findings contribute to understanding the binding dynamics of phenoxide ions in micellar systems (Senz & Gsponer, 1994).

Suzuki Cross-Coupling Reaction : Nazeer et al. (2020) synthesized various 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. They also analyzed the electronic and non-linear optical properties of these compounds, contributing to the understanding of their reactivity and electronic characteristics (Nazeer et al., 2020).

In Vivo Metabolism Studies : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This study provides insights into the metabolic pathways operative in rats for this compound (Kanamori et al., 2002).

Dehalogenation and Detoxification : Benli et al. (2011) examined the chlorine removal of 2,4-dichlorophenol using crude laccase, exploring optimization parameters for dechlorination. This study contributes to understanding the process of detoxifying chlorophenols (Benli et al., 2011).

Asymmetric Diphenol Formation : Bollag et al. (1979) researched the cross-coupling of different halogenated phenols by a fungal laccase, including 4-bromo-2-chlorophenol, leading to the formation of various dimers. This study sheds light on the enzymatic reactions involving halogenated phenols (Bollag et al., 1979).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that phenolic compounds can interact with cellular targets through hydrogen bonding, hydrophobic effects, and covalent binding . These interactions can alter the structure and function of the target molecules, leading to changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,5-dichlorophenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Eigenschaften

IUPAC Name |

4-bromo-2,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWKEEKUMAZJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50540-61-9 (hydrochloride salt) | |

| Record name | 2,5-Dichloro-4-bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3062073 | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dichlorophenol | |

CAS RN |

1940-42-7 | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between the lipophilicity of 4-Bromo-2,5-dichlorophenol and its accumulation in rat tissues?

A1: Research has shown that 4-Bromo-2,5-dichlorophenol exhibits varying accumulation levels in different rat tissues. This variation is likely linked to the compound's lipophilicity, or its tendency to dissolve in fats. While the exact relationship between 4-Bromo-2,5-dichlorophenol's lipophilicity and tissue accumulation requires further investigation, the available data suggests a correlation between the two. []

Q2: How does 4-Bromo-2,5-dichlorophenol degrade in the environment?

A2: One study observed that 4-Bromo-2,5-dichlorophenol, a phenolic degradation product of the pesticide Leptophos, was not detected in wheat kernels after 63 days post-treatment. [] This suggests that environmental factors, such as plant metabolism or physical processes, contribute to the degradation or dissipation of 4-Bromo-2,5-dichlorophenol. Further research is needed to fully elucidate the specific degradation pathways and environmental fate of this compound.

Q3: Can 4-Bromo-2,5-dichlorophenol be synthesized using radioactive labeling, and if so, for what purpose?

A3: Yes, 4-Bromo-2,5-dichlorophenol can be synthesized incorporating radioactive isotopes. Researchers synthesized five distinct radioactive versions of Leptophos, a pesticide, by substituting specific atoms with radioactive counterparts during its synthesis. One of these versions utilized tritiated 4-Bromo-2,5-dichlorophenol as a precursor. [] This technique allows scientists to track the fate and distribution of the compound in various systems, providing valuable insights into its metabolism, degradation pathways, and potential environmental impact.

Q4: Are there any documented chemical reactions involving 4-Bromo-2,5-dichlorophenol?

A4: Yes, 4-Bromo-2,5-dichlorophenol has been studied in the context of nitration reactions. Research indicates that it undergoes a nitrous acid-catalyzed nitration, with observations pointing towards an unusual rearrangement of a 4-Bromo-2-nitrophenol intermediate during the process. [, ] This finding suggests a unique reactivity profile for 4-Bromo-2,5-dichlorophenol, prompting further investigation into its chemical behavior and potential applications in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.